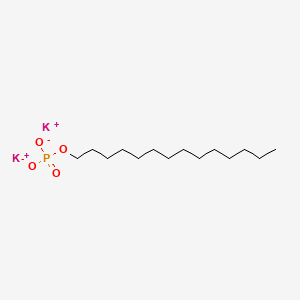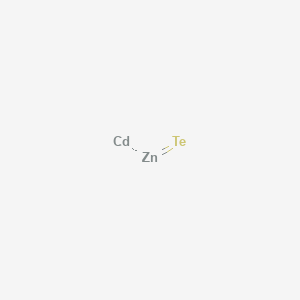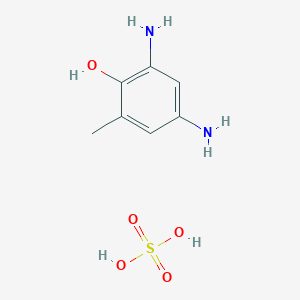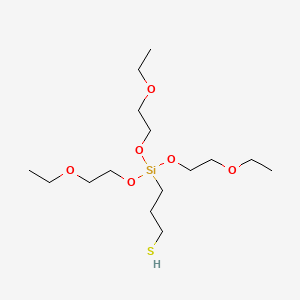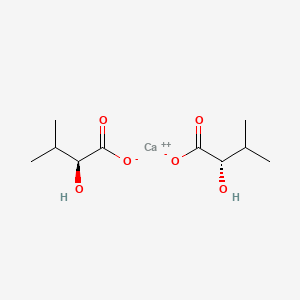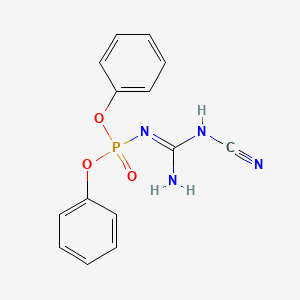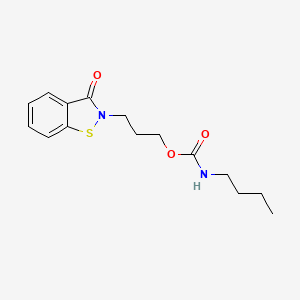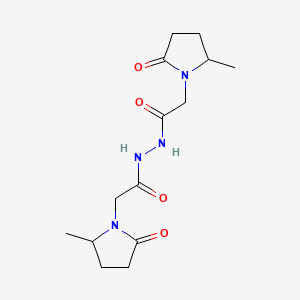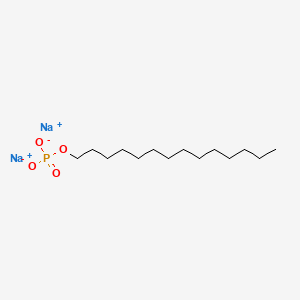
Copper(II) isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) isooctanoate is an organometallic compound where copper is coordinated with isooctanoic acid. This compound is known for its applications in various fields, including catalysis, antimicrobial activity, and as a precursor for other copper-based compounds. The presence of copper in the +2 oxidation state allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) isooctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with isooctanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction can be represented as: [ \text{CuO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Cu(C}8\text{H}{15}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of copper(II) sulfate and isooctanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may also involve purification steps such as recrystallization or solvent extraction to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Copper(II) can be reduced to copper(I) or elemental copper in the presence of reducing agents.
Reduction: this compound can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Copper(I) compounds or elemental copper.
Reduction: Copper(III) or higher oxidation state compounds.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Copper(II) isooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties and is used in the development of antimicrobial coatings and materials.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Used in the production of paints, coatings, and as a stabilizer in plastics.
Mécanisme D'action
Copper(II) isooctanoate can be compared with other copper(II) carboxylates such as copper(II) acetate, copper(II) stearate, and copper(II) naphthenate. While all these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. This uniqueness makes it suitable for specific applications where other copper(II) carboxylates may not be as effective.
Comparaison Avec Des Composés Similaires
- Copper(II) acetate
- Copper(II) stearate
- Copper(II) naphthenate
- Copper(II) benzoate
Copper(II) isooctanoate stands out due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
84082-87-1 |
|---|---|
Formule moléculaire |
C16H30CuO4 |
Poids moléculaire |
349.95 g/mol |
Nom IUPAC |
copper;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
UNJRQZGKWZTXSH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


